molecular formula C13H17NO3S B4267378 2-(acetylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 587852-63-9

2-(acetylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B4267378
CAS RN: 587852-63-9
M. Wt: 267.35 g/mol
InChI Key: KTGNWAPQFKKKFX-UHFFFAOYSA-N
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Description

2-(Acetylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, also known as AETC, is a synthetic compound that belongs to the class of benzothiophenes. AETC has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

2-(acetylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs targeting various diseases, such as cancer, inflammation, and infectious diseases. In drug discovery, this compound has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties. In neuroscience, this compound has been studied for its potential neuroprotective and neuroregenerative effects, as well as its ability to modulate neurotransmitter systems.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is not fully understood, but it is believed to involve the modulation of various molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This compound has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and anxiety. Additionally, this compound has been shown to interact with voltage-gated ion channels, such as the L-type calcium channel, which are involved in the regulation of neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases, such as rheumatoid arthritis and Alzheimer's disease. This compound has also been shown to reduce pain and inflammation in animal models of acute and chronic pain. In addition, this compound has been shown to have anxiolytic effects in animal models of anxiety, as well as neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(acetylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several advantages for lab experiments, including its high yield and purity, as well as its versatility as a scaffold for the design and synthesis of new compounds. This compound can also be easily modified through chemical derivatization to improve its pharmacological properties. However, this compound also has some limitations for lab experiments, including its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, this compound has not been extensively studied in human clinical trials, which limits its potential for clinical translation.

Future Directions

There are several future directions for the study of 2-(acetylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, including the development of new derivatives with improved pharmacological properties, the investigation of its potential applications in various disease models, and the elucidation of its mechanism of action at the molecular level. This compound could also be used as a tool compound for the study of various molecular targets, such as COX-2 and GABA receptors. Additionally, this compound could be used as a starting point for the development of new drug candidates targeting various diseases, such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-acetamido-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-3-8-4-5-9-10(6-8)18-12(14-7(2)15)11(9)13(16)17/h8H,3-6H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGNWAPQFKKKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138726
Record name 2-(Acetylamino)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

587852-63-9
Record name 2-(Acetylamino)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587852-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetylamino)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(acetylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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2-(acetylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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2-(acetylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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2-(acetylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Reactant of Route 5
2-(acetylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Reactant of Route 6
2-(acetylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

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